A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethoxycinnamic Acid
A Comprehensive Technical Guide to the Physical Properties of 3,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxycinnamic acid (DMCA), also known as caffeic acid dimethyl ether, is a derivative of cinnamic acid found in natural sources like coffee beans.[1] Its chemical structure, featuring a carboxylic acid group and two methoxy groups on the phenyl ring, imparts specific physical and chemical characteristics that are crucial for its application in pharmaceutical development, cosmetics, and materials science.[2] As a versatile compound, it is explored for its antioxidant, anti-inflammatory, and photoprotective properties.[2]
This guide provides an in-depth overview of the core physical properties of 3,4-Dimethoxycinnamic acid, detailed experimental protocols for their determination, and graphical representations of key experimental workflows.
Core Physical and Chemical Properties
The fundamental physical properties of 3,4-Dimethoxycinnamic acid are summarized below. These values are critical for predicting its behavior in various systems, from reaction kinetics to formulation stability.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₂O₄ | [2][3] |
| Molecular Weight | 208.21 g/mol | |
| CAS Registry Number | 2316-26-9 | |
| Appearance | White to light beige/yellow crystalline powder |
Thermodynamic Properties
| Property | Value | Source(s) |
| Melting Point | 180 - 184 °C | |
| Boiling Point | 267.4 °C (rough estimate) | |
| pKa | 4.53 ± 0.10 (Predicted) |
Solubility Data
3,4-Dimethoxycinnamic acid exhibits solubility in a range of organic solvents. A detailed study has systematically measured its solubility in twelve pure solvents, demonstrating that solubility increases with temperature.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 42 mg/mL (201.71 mM) | |
| Hot Methanol | Soluble (may have very faint turbidity) | |
| Dichloromethane | Soluble | |
| Chloroform | Soluble | |
| Various Organic Solvents | Data available for methanol, ethanol, propanols, butanols, ketones, acetates, acetonitrile, and 1,4-dioxane at temperatures from 283.15 to 323.15 K. |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of 3,4-Dimethoxycinnamic acid.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of purity. Impurities typically depress and broaden the melting range.
Methodology:
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Sample Preparation: A small amount of dry, powdered 3,4-Dimethoxycinnamic acid is packed into a capillary tube (sealed at one end) to a height of about 2-3 mm. The tube is tapped gently or dropped through a long glass tube to ensure the solid is densely packed at the bottom.
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Apparatus Setup: The capillary tube is placed into a melting point apparatus (e.g., Mel-Temp or Fisher-Johns). The apparatus is set to heat rapidly to a temperature approximately 15-20°C below the expected melting point (around 181°C).
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Measurement: The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.
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Data Recording: Two temperatures are recorded:
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T₁: The temperature at which the first drop of liquid appears.
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T₂: The temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T₁ - T₂. For a pure compound, this range is typically narrow (0.5-2°C).
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Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
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Preparation of Saturated Solution: An excess amount of solid 3,4-Dimethoxycinnamic acid is added to a known volume of the selected solvent in a sealed vial or flask.
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Equilibration: The container is agitated at a constant temperature using a shaker or stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is achieved through centrifugation followed by filtration using a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the solute.
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Quantification: The concentration of 3,4-Dimethoxycinnamic acid in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.
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Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and straightforward method for determining the pKa of an acid by monitoring pH changes during neutralization.
Methodology:
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Apparatus Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).
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Sample Preparation: A known quantity of 3,4-Dimethoxycinnamic acid is dissolved in a suitable solvent (often a co-solvent system like water/ethanol if aqueous solubility is low) to a known concentration (e.g., 1-10 mM). The ionic strength of the solution is kept constant by adding a neutral salt like KCl.
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Titration: The solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a buret.
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Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to stabilize.
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Analysis: The data (pH vs. volume of titrant added) is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.
Spectroscopic Analysis Protocols
Spectroscopic methods provide information on the chemical structure and electronic properties of the molecule.
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.
Methodology:
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Sample Preparation: A dilute solution of 3,4-Dimethoxycinnamic acid is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance in the optimal range (0.1-1.0 AU).
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Cuvette Selection: Quartz cuvettes are used, as glass and plastic absorb UV radiation.
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Baseline Correction: A reference cuvette containing only the pure solvent is used to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
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Spectrum Acquisition: The baseline cuvette is replaced with the sample cuvette, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm). The resulting spectrum shows absorbance peaks (λmax) characteristic of the molecule's chromophores.
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology:
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Sample Preparation (Solid):
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KBr Pellet: A small amount of 3,4-Dimethoxycinnamic acid (~1 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is pressed under high pressure to form a transparent pellet.
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Nujol Mull: The sample is ground into a fine paste with a few drops of Nujol (a mineral oil). This mull is then placed between two salt plates (NaCl or KBr).
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Spectrum Acquisition: The sample is placed in the IR spectrometer. An infrared beam is passed through the sample, and a detector measures the transmitted radiation.
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Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Specific peaks are correlated with the vibrational frequencies of functional groups (e.g., C=O stretch for the carboxylic acid, C=C stretch for the aromatic ring).
NMR spectroscopy provides detailed information about the atomic structure of a molecule by observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Methodology:
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Sample Preparation: Approximately 5-20 mg of 3,4-Dimethoxycinnamic acid is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Complete dissolution is essential for high-resolution spectra.
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
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Shimming: The magnetic field is "shimmed" to maximize its homogeneity across the sample volume, which sharpens the spectral lines.
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Data Acquisition: A radio-frequency pulse sequence is applied, and the resulting signal (Free Induction Decay, or FID) is detected. This process is repeated for a number of scans to improve the signal-to-noise ratio.
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Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Logical Frameworks for Analysis
The physical properties of a compound can be used in logical frameworks to deduce other characteristics, such as its acid-base nature. A qualitative solubility analysis is a classic example of this process.
